7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced to form dihydroquinolines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The hydroxy group can participate in hydrogen bonding, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar metal-binding properties.
3-Hydroxybenzaldehyde: Shares the hydroxyphenyl moiety but lacks the quinoline core.
Pyrrolidine: A basic structure present in the compound but without the quinoline and hydroxyphenyl groups.
Uniqueness
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJUKABSCEYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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